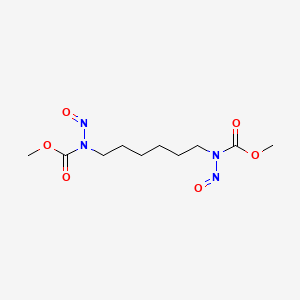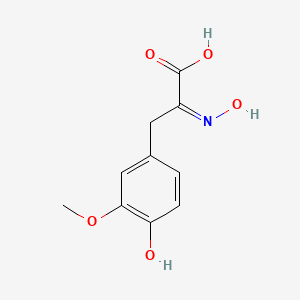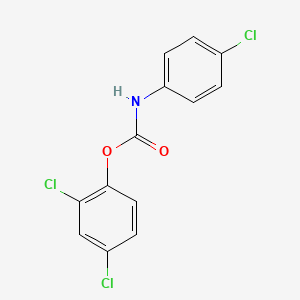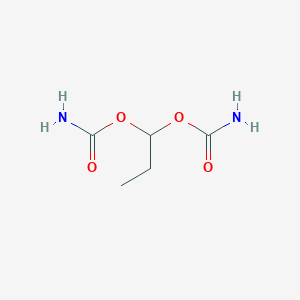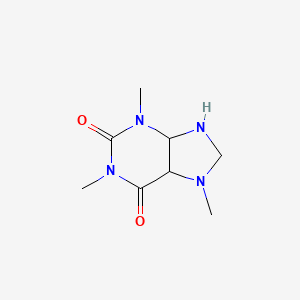
n-(Iodoacetyl)phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Iodoacetyl)phenylalanine is a derivative of the amino acid phenylalanine, where an iodoacetyl group is attached to the nitrogen atom of the amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(Iodoacetyl)phenylalanine can be synthesized through the reaction of phenylalanine with iodoacetic acid. The reaction typically involves the use of a base, such as sodium hydroxide, to deprotonate the amino group of phenylalanine, followed by the addition of iodoacetic acid to form the iodoacetyl derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would likely include steps for purification and quality control to ensure the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Iodoacetyl)phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The iodoacetyl group can be replaced by other nucleophiles, such as thiols or amines.
Oxidation and Reduction Reactions: The phenylalanine moiety can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The compound can participate in peptide coupling reactions to form larger peptide chains
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols (e.g., cysteine) and amines (e.g., lysine) under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Reagents like carbodiimides (e.g., EDC) and bases (e.g., DIPEA) are used in peptide synthesis.
Major Products Formed
Substitution Reactions: Products include thiol-substituted or amine-substituted derivatives.
Oxidation and Reduction Reactions: Products include ketones or alcohols derived from the phenylalanine moiety.
Coupling Reactions: Products include larger peptides or proteins with the this compound incorporated into their structure
Wissenschaftliche Forschungsanwendungen
N-(Iodoacetyl)phenylalanine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(Iodoacetyl)phenylalanine involves its ability to form covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine. This property makes it useful in photoaffinity labeling, where it can be used to identify and study protein interactions and enzyme active sites. The iodoacetyl group acts as an electrophile, reacting with nucleophiles to form stable covalent bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylphenylalanine: Similar in structure but lacks the iodoacetyl group, making it less reactive in certain applications.
4-Iodo-L-phenylalanine: Contains an iodine atom on the phenyl ring rather than the acetyl group, leading to different reactivity and applications.
Phenylalanine: The parent amino acid, which lacks any modifications and has different chemical properties and applications.
Uniqueness
N-(Iodoacetyl)phenylalanine is unique due to the presence of the iodoacetyl group, which imparts specific reactivity that is useful in covalent labeling and peptide synthesis. This makes it a valuable tool in biochemical research and drug development .
Eigenschaften
CAS-Nummer |
5419-43-2 |
|---|---|
Molekularformel |
C11H12INO3 |
Molekulargewicht |
333.12 g/mol |
IUPAC-Name |
2-[(2-iodoacetyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H12INO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
XTMUZQRZFDMMCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenylbenzo[h]quinoline-4-carboxylic acid](/img/structure/B14741021.png)
![Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate](/img/structure/B14741028.png)
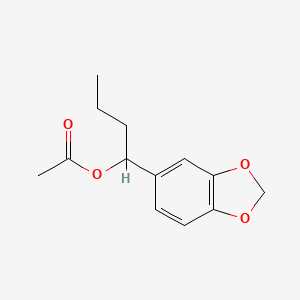
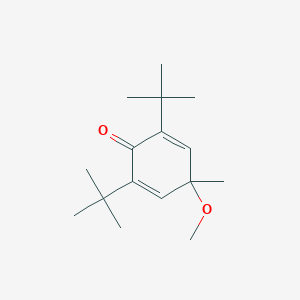
![1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol](/img/structure/B14741057.png)
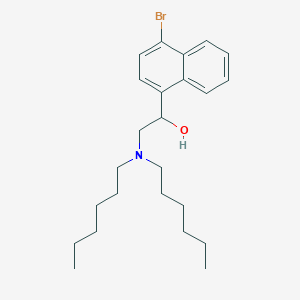
![1-[(Benzyloxy)methyl]-3-chlorobenzene](/img/structure/B14741062.png)

